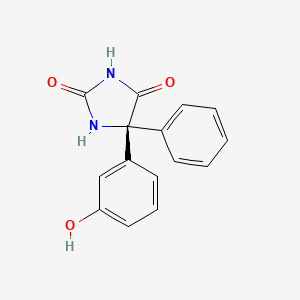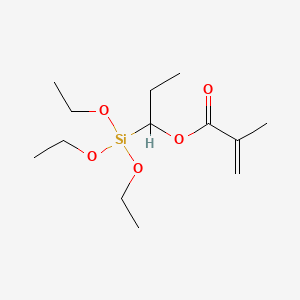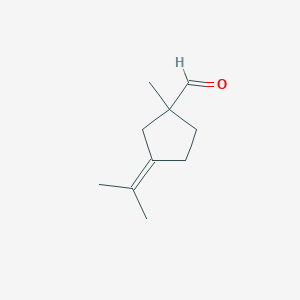
4,4'-(Ethane-1,2-diyl)dibenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Ethane-1,2-diyl)dibenzamide is an organic compound with the molecular formula C16H16N2O2 It is characterized by two benzamide groups connected by an ethane-1,2-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethane-1,2-diyl)dibenzamide typically involves the reaction of benzamide with ethane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as dichloromethane, with the reaction mixture being stirred at room temperature for several hours. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Ethane-1,2-diyl)dibenzamide may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as ferric chloride, can also enhance the reaction rate and selectivity . The final product is typically obtained in high purity through a series of purification steps, including distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Ethane-1,2-diyl)dibenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The benzamide groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides or other aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Ethane-1,2-diyl)dibenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties
Wirkmechanismus
The mechanism of action of 4,4’-(Ethane-1,2-diyl)dibenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. It may also interact with enzymes, modulating their activity and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Methane-1,2-diyl)dibenzamide: Similar structure but with a methane linker instead of ethane.
4,4’-(Propane-1,2-diyl)dibenzamide: Contains a propane linker, resulting in different steric and electronic properties.
4,4’-(Butane-1,2-diyl)dibenzamide: Features a butane linker, leading to variations in reactivity and stability.
Uniqueness
4,4’-(Ethane-1,2-diyl)dibenzamide is unique due to its specific ethane-1,2-diyl linker, which imparts distinct structural and electronic characteristics. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Eigenschaften
CAS-Nummer |
60525-39-5 |
|---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
4-[2-(4-carbamoylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H16N2O2/c17-15(19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(18)20/h3-10H,1-2H2,(H2,17,19)(H2,18,20) |
InChI-Schlüssel |
CQROIVJGYNKUCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene](/img/structure/B14613450.png)
![N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide](/img/structure/B14613467.png)


![1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-](/img/structure/B14613477.png)



![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)

![1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one](/img/structure/B14613510.png)
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)


